molecular formula C7H7NO B1660228 4-Oxocyclohex-1-ene-1-carbonitrile CAS No. 73453-61-9

4-Oxocyclohex-1-ene-1-carbonitrile

Cat. No. B1660228
CAS RN: 73453-61-9
M. Wt: 121.14 g/mol
InChI Key: RTJYIRMFYYDFQJ-UHFFFAOYSA-N
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Description

4-Oxocyclohex-1-ene-1-carbonitrile is a chemical compound with the molecular formula C7H7NO . It is also known by other names such as 4-cyano-3-cyclohexenone .


Synthesis Analysis

The synthesis of 4-Oxocyclohex-1-ene-1-carbonitrile can be achieved through a series of chemical reactions. In one method, cyclohex-2-enone is reacted with HBr and Br2 in a dry ice/ acetonitrile bath to produce 2-bromo-2-cyclohexen-1-one. This is then subjected to a cyanation-elimination reaction to yield the desired product . Another approach involves the use of enzymes such as ene reductase (ER) and alcohol dehydrogenase (ADH) to set both stereocenters .


Molecular Structure Analysis

The molecular structure of 4-Oxocyclohex-1-ene-1-carbonitrile is represented by the InChI string: InChI=1S/C7H7NO/c8-5-6-1-3-7(9)4-2-6/h1H,2-4H2 .


Chemical Reactions Analysis

4-Oxocyclohex-1-ene-1-carbonitrile can undergo various chemical reactions. For instance, it has been used as a model substrate in rhodium-catalyzed direct ortho-arylation reactions of phenylazoles using arylboron reagents . It has also been used as a probe in the synthesis of an asymmetric, C-magnesiated nitrile .


Physical And Chemical Properties Analysis

4-Oxocyclohex-1-ene-1-carbonitrile has a molecular weight of 121.13700 . It is a liquid with a refractive index of n20/D 1.4505 (lit.) .

Safety And Hazards

4-Oxocyclohex-1-ene-1-carbonitrile is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment such as dust masks, eyeshields, and gloves when handling this compound .

Future Directions

The future directions for the use of 4-Oxocyclohex-1-ene-1-carbonitrile could involve its application in the synthesis of chiral active pharmaceutical ingredients (APIs). For instance, it has been used in the discovery route toward the LPA1-antagonist BMS-986278 . The potential for UPOs to catalyze diverse enantioselective allylic hydroxylations and oxidations that are otherwise difficult to achieve has also been highlighted .

properties

IUPAC Name

4-oxocyclohexene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c8-5-6-1-3-7(9)4-2-6/h1H,2-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJYIRMFYYDFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597013
Record name 4-Oxocyclohex-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxocyclohex-1-ene-1-carbonitrile

CAS RN

73453-61-9
Record name 4-Oxocyclohex-1-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a sealed tube, {[(3E)-4-methoxybuta-1,3-dien-2-yl]oxy}(trimethyl)silane (5.65 mL, 29.0 mmol) and acrylonitrile (1.91 mL, 29.0 mmol) were combined in benzene (9.67 mL), heated to reflux, and allowed to stir for 16 hours. The reaction mixture was then cooled to ambient temperature and the volatiles were removed in vacuo (23° C. water bath). The residue was stirred into a mixture of 1N aqueous HCl (29.0 mL, 29.0 mmol) and THF (9.67 mL). After being stirred at ambient temperature for 3 hours, the reaction mixture was extracted with diethyl ether. The organic layer was washed with de-ionized water (2×), brine, dried over anhydrous Na2SO4, filtered and concentrated in vacuo (23° C. water bath). The residue was purified by MPLC on silica gel (using a gradient elution of 0-50% hexanes/acetone). Desired fractions were identified, combined and concentrated in vacuo (23° C. water bath) to afford the title compound.
Quantity
5.65 mL
Type
reactant
Reaction Step One
Quantity
1.91 mL
Type
reactant
Reaction Step One
Quantity
9.67 mL
Type
solvent
Reaction Step One
Name
Quantity
29 mL
Type
reactant
Reaction Step Two
Name
Quantity
9.67 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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